molecular formula C7H14ClNO2 B584781 2-Amino-6-heptenoic Acid Hydrochloride CAS No. 89895-48-7

2-Amino-6-heptenoic Acid Hydrochloride

Cat. No.: B584781
CAS No.: 89895-48-7
M. Wt: 179.644
InChI Key: LDRPPHPKLBBNAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-heptenoic Acid Hydrochloride can be achieved through several methods. One common approach involves the reaction of 6-heptenoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or water .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-heptenoic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-heptenoic Acid Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-6-heptenoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various biologically active compounds. The compound’s effects are mediated through its ability to participate in biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoheptanoic Acid: Similar in structure but lacks the double bond present in 2-Amino-6-heptenoic Acid Hydrochloride.

    6-Aminohexanoic Acid: Another related compound with a different chain length and functional group positioning.

    2-Aminooctanoic Acid: Similar but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-aminohept-6-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPPHPKLBBNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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